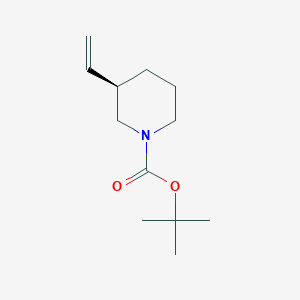
Dichloro(cycloocta-1,5-diene)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(cycloocta-1,5-diene)ruthenium(II) is an organometallic compound with the chemical formula C8H12Cl2Ru. It is a coordination complex where ruthenium is bonded to two chloride ions and a cycloocta-1,5-diene ligand. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(cycloocta-1,5-diene)ruthenium(II) can be synthesized by reacting ruthenium trichloride with cycloocta-1,5-diene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of dichloro(cycloocta-1,5-diene)ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Dichloro(cycloocta-1,5-diene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with dichloro(cycloocta-1,5-diene)ruthenium(II) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
科学研究应用
Dichloro(cycloocta-1,5-diene)ruthenium(II) has a wide range of applications in scientific research, including:
作用机制
The mechanism by which dichloro(cycloocta-1,5-diene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the ligands present .
相似化合物的比较
Similar Compounds
Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but contains platinum instead of ruthenium.
Dichloro(1,5-cyclooctadiene)rhodium(I): Contains rhodium and is used in similar catalytic applications.
Dichloro(p-cymene)ruthenium(II): Another ruthenium complex with different ligands.
Uniqueness
Dichloro(cycloocta-1,5-diene)ruthenium(II) is unique due to its specific coordination environment and the properties imparted by the cycloocta-1,5-diene ligand. This makes it particularly effective in certain catalytic applications, where it can offer advantages in terms of activity, selectivity, and stability compared to similar compounds .
属性
IUPAC Name |
cyclooctane;dichlororuthenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-8H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRTBBASJHPIE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-bromo-1-[(2S)-oxan-2-yl]pyrazole-4-carboxylate](/img/structure/B8217593.png)


![6-O-tert-butyl 8-O-ethyl (8R)-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B8217606.png)
![2-[(7R)-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B8217610.png)
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B8217632.png)

![(6S,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8217644.png)

